Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate
CAS No.: 889947-86-8
Cat. No.: VC3247747
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889947-86-8 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3 |
| Standard InChI Key | BHUYWCARCZLZRJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2CN |
Introduction
Structural and Chemical Properties
Molecular Structure and Identification
Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate (CAS Registry Number: 889947-86-8) is characterized by a piperidine core with an ethyl carboxylate group at position 4 and a 2-(aminomethyl)phenyl substituent at the nitrogen atom of the piperidine ring . The molecular formula of this compound is C15H22N2O2, with a calculated molecular weight of 262.35 g/mol . The structure contains two nitrogen atoms - one in the piperidine ring and another as a primary amine in the aminomethyl group attached to the phenyl ring. This arrangement creates a molecule with both basic and hydrogen-bonding capabilities that may contribute to its biological activity.
Chemical Identifiers and Database Information
The compound is cataloged in chemical databases with multiple systematic names and identifiers. Its IUPAC name is ethyl 1-[2-(aminomethyl)phenyl]piperidine-4-carboxylate . Additional identifiers include InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-11,16H2,1H3 and the InChIKey BHUYWCARCZLZRJ-UHFFFAOYSA-N . These standardized identifiers facilitate unambiguous identification of the compound across different chemical databases and literature sources.
Physical and Chemical Properties
The compound features an ester functional group (the ethyl carboxylate), which can undergo hydrolysis under basic or acidic conditions. The primary amine group (-CH2NH2) attached to the phenyl ring is likely to be basic and nucleophilic, making it reactive toward electrophiles. The phenyl ring provides rigidity to the structure and potential for π-stacking interactions with aromatic residues in biological targets. The piperidine ring introduces conformational flexibility that may be important for biological activity, allowing the molecule to adopt different spatial arrangements when interacting with target biomolecules.
Synthesis and Preparation Methods
Protection Strategies for Amine Groups
The literature on related compounds suggests that protection of amine groups is often necessary during multistep syntheses. For instance, tert-butoxycarbonyl (Boc) protection is commonly employed, as seen in the synthesis of tert-butyl (2-bromoethyl)carbamate described in one synthetic protocol . This protection strategy involves the use of Boc2O in dichloromethane with triethylamine as a base . Such approaches would likely be applicable to the synthesis of the target compound to control the reactivity of the aminomethyl group during key coupling steps.
Final Steps and Purification
The final steps in the synthesis would likely involve deprotection of any protected amine groups and purification. Common purification techniques for similar compounds include column chromatography, recrystallization, and in some cases, preparative HPLC. The success of these purification methods often depends on optimizing solvent systems based on the compound's polarity and solubility characteristics.
Research Data and Comparative Analysis
Comparative Analysis with Related Compounds
Table 1 below presents a comparative analysis of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate with structurally related compounds that have been studied for their DPP-4 inhibitory activity:
| Compound | Structure Description | IC50 (μM) |
|---|---|---|
| Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate | Piperidine-4-carboxylic acid ethyl ester with 2-aminomethyl-phenyl | Not determined |
| 4b-4 | Carbonyl-1-piperidine-4-carboxylic acid ethyl ester with 4-fluoro-phenyl and aminomethyl | 0.937 |
| 6b-3 | Carbonyl-1-piperidine-4-carboxylic acid ethyl ester with 4-chloro-phenyl and aminomethyl | >50 |
| 4e-2 | Carboxylic acid methylamide with 2,4-dichloro-phenyl and aminomethyl | 0.011 |
| 4e-7 | Carboxylic acid cyanomethyl-amide with 2,4-dichloro-phenyl and aminomethyl | 0.010 |
This comparison suggests that the specific substitution patterns on the phenyl ring and the nature of the amide or ester functionality significantly influence inhibitory potency . These structure-activity relationships could guide future research on the target compound's potential biological activities.
Molecular Properties and Physicochemical Parameters
The physicochemical properties of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate, including its molecular weight (262.35 g/mol) and structural features, place it within a range that is generally considered favorable for drug-like molecules . The presence of both hydrogen bond donors (the primary amine) and acceptors (the ester carbonyl and nitrogen atoms) contributes to its potential for interactions with biological targets. The compound's balanced lipophilicity due to the combination of aromatic, aliphatic, and polar functionalities suggests potential for good membrane permeability while maintaining sufficient water solubility.
Binding Mode Considerations
Based on studies of related compounds, the binding mode of Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate to potential targets like DPP-4 might involve several key interactions:
-
Hydrogen bonding between the primary amine and acidic residues in the binding pocket
-
Potential π-stacking interactions between the phenyl ring and aromatic amino acid residues
-
Hydrophobic interactions involving the piperidine ring and lipophilic pockets in the target protein
-
Hydrogen bond acceptor interactions involving the ester carbonyl group
The rigidity of the DPP-4 binding pocket, which is highly specific for proline residues but can accommodate substituted aromatic rings, suggests that the specific spatial arrangement of these functional groups in the target compound could be crucial for its activity .
Future Research Directions
Synthesis and Characterization
Future research on Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate should focus on developing efficient synthetic routes and comprehensive characterization of its physical, chemical, and spectroscopic properties. This would include optimization of reaction conditions, investigation of alternative synthetic pathways, and detailed analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Evaluation
Comprehensive biological evaluation of the compound should include:
-
Assessment of its inhibitory activity against DPP-4 and related enzymes
-
Investigation of its selectivity profile against a panel of related proteases
-
Determination of its binding mode through crystallographic studies or molecular modeling
-
Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
-
Preliminary assessment of its toxicity and safety profile
Structure Modification Studies
Structure-activity relationship studies could explore modifications to enhance potency and selectivity, such as:
-
Introduction of halogens or other substituents on the phenyl ring
-
Modification of the ester functionality to amides or other bioisosteres
-
Exploration of different ring sizes or heterocycles in place of the piperidine
-
Investigation of stereochemical effects if chiral centers are introduced
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume